molecular formula C16H12Cl2N2O3S B2583229 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 875130-56-6

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2583229
M. Wt: 383.24
InChI Key: ZFDHFWAAMCCQPP-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as BZML, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZML belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. They are also potential antitumor agents due to their ability to serve as ligands to various biomolecules. This versatile character has attracted the interest of medicinal chemists for the development of therapies for various ailments, especially cancer. The structural simplicity and ease of synthesis of benzothiazole derivatives offer a vast scope for the development of chemical libraries that could contribute to the discovery of new chemical entities leading toward clinical applications (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives are recognized for their antimicrobial and antiviral capabilities, highlighting their potential in addressing global health concerns like multidrug-resistant pathogens and pandemics such as COVID-19. The exploration of benzothiazole derivatives against these severe causative agents suggests their significance as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development. This research underscores the need for careful pharmaceutical studies to ensure the safety and efficacy of these bioactive molecules (Elamin, Abd Elaziz, & Abdallah, 2020).

Pharmacological Properties and Medicinal Applications

Benzothiazole (BTA) and its derivatives are pivotal in medicinal chemistry due to their wide range of pharmacological properties. The diversity in structural modifications of benzothiazole scaffolds has led to the development of new antitumor agents and potential chemotherapeutics. The promising biological profile and synthetic accessibility of benzothiazoles have been attractive for the design and development of new drugs, indicating a significant impact on future drug discovery and development efforts for cancer chemotherapy (Keri, Patil, Patil, & Budagumpi, 2015).

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-9-5-8(6-10(7-9)23-2)15(21)20-16-19-14-12(24-16)4-3-11(17)13(14)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHFWAAMCCQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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